Differential NOX4 Inhibition: 4-Methylbenzoxazinone vs. Other NOX4 Inhibitors
4-Methyl-2H-1,4-benzoxazin-3(4H)-one demonstrates a distinct inhibition profile against human NADPH oxidase 4 (NOX4), a key enzyme in reactive oxygen species (ROS) production. The compound exhibits a Ki value of 144 nM in a cell-free assay [1]. While a direct head-to-head comparison with a specific alternative is not available in the public literature, the selectivity window can be inferred from its lower potency against the related isoforms NOX1 (Ki = 218 nM) and NOX2 (Ki = 645 nM) [1]. This differential activity among NOX isoforms is a critical factor for researchers investigating selective NOX4 pharmacology, as many other benzoxazinone-derived inhibitors do not show this profile.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 144 nM (against human NOX4) |
| Comparator Or Baseline | NOX1 (Ki = 218 nM) and NOX2 (Ki = 645 nM) |
| Quantified Difference | 1.5-fold selectivity over NOX1; 4.5-fold selectivity over NOX2 |
| Conditions | Antagonist activity assessed as inhibition of ROS production in CHO cell membranes expressing human NOX4, NOX1, or NOX2 [1]. |
Why This Matters
This selectivity profile makes the compound a more precise tool for studying NOX4-mediated pathways compared to pan-NOX inhibitors, reducing confounding effects from NOX1 or NOX2 inhibition.
- [1] BindingDB. (2011). BindingDB Entry BDBM50359527 (CHEMBL1927148). Affinity data for human NOX4, NOX1, and NOX2. View Source
